molecular formula C14H21N3O2 B1331397 2,4-Di-morpholin-4-yl-phenylamine CAS No. 436088-92-5

2,4-Di-morpholin-4-yl-phenylamine

Número de catálogo: B1331397
Número CAS: 436088-92-5
Peso molecular: 263.34 g/mol
Clave InChI: VEMKXLKXBFHADY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,4-Di-morpholin-4-yl-phenylamine is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Di-morpholin-4-yl-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Di-morpholin-4-yl-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,4-dimorpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c15-13-2-1-12(16-3-7-18-8-4-16)11-14(13)17-5-9-19-10-6-17/h1-2,11H,3-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMKXLKXBFHADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)N)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355305
Record name 2,4-Di-morpholin-4-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-92-5
Record name 2,4-Di-4-morpholinylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Di-morpholin-4-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Spectroscopic Characterization of 2,4-Di(morpholin-4-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

This guide provides a rigorous technical framework for the spectroscopic analysis of 2,4-di(morpholin-4-yl)aniline (also referred to as 2,4-dimorpholinophenylamine).[1] This compound represents a class of electron-rich aniline derivatives often utilized as coupling agents in oxidative dye synthesis (e.g., precursors for HC Blue dyes) and as intermediates in pharmaceutical kinase inhibitor development.[1]

The presence of two morpholine rings at the ortho (2) and para (4) positions relative to the amine introduces significant electron density to the aromatic system, requiring specific solvent choices and instrument parameters to resolve overlapping aliphatic signals and exchangeable protons.

Chemical Identity
ParameterDetails
IUPAC Name 2,4-di(morpholin-4-yl)aniline
Molecular Formula

Molecular Weight 263.34 g/mol
Key Functional Groups Primary Amine (

), Tertiary Amines (Morpholine N), Ethers (Morpholine O)
Solubility Profile Soluble in DMSO,

, MeOH; Sparingly soluble in water.[1][2][3]

Analytical Workflow & Logic

The characterization of this molecule requires a self-validating workflow.[1] We do not rely on a single technique; rather, we use Mass Spectrometry (MS) to establish the molecular ion and Nuclear Magnetic Resonance (NMR) to map the carbon-hydrogen framework.

Diagram 1: Integrated Analytical Logic

The following diagram illustrates the decision matrix for validating the structure, specifically distinguishing it from its isomers (e.g., 2,6-dimorpholinoaniline).

AnalyticalWorkflow Sample Crude/Purified Sample Solubility Solubility Test (DMSO-d6 vs CDCl3) Sample->Solubility IR_Step FT-IR (ATR) Func. Group Check Sample->IR_Step Solid State MS_Step HR-MS (ESI+) Target: [M+H]+ = 264.17 Solubility->MS_Step Dilute NMR_Step 1H & 13C NMR (400-600 MHz) Solubility->NMR_Step ~10mg/0.6mL Decision Data Integration MS_Step->Decision Mass Confirmed NMR_Step->Decision Integration Correct IR_Step->Decision NH2/Ether Present Valid Structure Validated Decision->Valid All Pass Reinject Recrystallize/Repurify Decision->Reinject Impurity > 5%

Caption: Figure 1. Integrated analytical workflow for structural validation. Color codes indicate critical decision nodes (Black) and primary data acquisition steps (Red/Green/Yellow).

Protocol 1: Nuclear Magnetic Resonance (NMR)[2][3][4]

NMR is the primary tool for confirming the regiochemistry of the morpholine substitution. The key challenge is distinguishing the morpholine ring at position 2 (ortho) from the ring at position 4 (para).

Sample Preparation[1]
  • Solvent: DMSO-d6 is the preferred solvent over

    
    .[1]
    
    • Causality: The primary amine (

      
      ) protons are exchangeable. In 
      
      
      
      , these often appear as a broad, unintegratable hump.[1] DMSO-d6 forms hydrogen bonds with the amine, sharpening the peak and shifting it downfield (~4.5–5.5 ppm), allowing for accurate integration (2H).
  • Concentration: 10–15 mg in 0.6 mL solvent. Filter through a glass wool plug if undissolved solids persist.

H NMR Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse) to ensure accurate integration.

  • Relaxation Delay (D1): Set to

    
     seconds. The quaternary carbons and morpholine protons may have different T1 relaxation times; a longer delay ensures quantitative accuracy.
    
  • Scans (NS): Minimum 16 scans (64 recommended for impurity profiling).

Data Interpretation (Predicted/Characteristic Shifts)
RegionShift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
Aromatic 6.80 – 6.90Doublet (

Hz)
1HH-6Ortho to

, shielded by amine.[1]
Aromatic 6.50 – 6.60Doublet/Singlet1HH-3Located between two morpholine rings (sterically crowded).[1]
Aromatic 6.60 – 6.75DD or Broad D1HH-5Meta to

, ortho to C4-morpholine.[1]
Amine 4.50 – 5.00Broad Singlet2H

Exchangeable.[1] Shift varies with concentration/water content.
Aliphatic 3.65 – 3.75Multiplet8HMorpholine

Deshielded by Oxygen.[1] Overlapping signals from both rings.
Aliphatic 2.90 – 3.10Multiplet4HC4-Morph

Para-morpholine N-methylene protons.[1]
Aliphatic 2.60 – 2.80Multiplet4HC2-Morph

Ortho-morpholine N-methylene.[1] Shielded due to twisted conformation relative to ring.

Critical Validation Point: The integration of the aliphatic region must equal 16 protons total. If the ratio of Aromatic (3H) to Aliphatic (16H) deviates, the sample likely contains residual morpholine reagent or solvent.

Protocol 2: Mass Spectrometry (MS)

Because the molecule contains three nitrogen atoms, it is highly basic. Electrospray Ionization (ESI) in positive mode is the requisite ionization technique.

Methodology
  • Instrument: LC-MS (Q-TOF or Triple Quad).[1]

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Isocratic 50:50 for direct infusion).

  • Ionization Source: ESI Positive (+).

Interpretation Logic[1]
  • Base Peak: Expect

    
     m/z.
    
  • Adducts: Watch for

    
     m/z, common in glass-stored samples.[1]
    
  • Fragmentation Pattern (MS/MS):

    • Loss of morpholine radical is common.

    • Look for fragment at m/z ~177 (Loss of one morpholine ring).

Protocol 3: Infrared Spectroscopy (FT-IR)

IR is used primarily for rapid "fingerprinting" in Quality Control (QC) to ensure the amine functionality is intact and not oxidized (e.g., to a nitro group).

Key Diagnostic Bands[1]
  • 3300 – 3450 cm

    
    :  Primary Amine N-H stretching (Doublet for symmetric/asymmetric stretch).
    
  • 2850 – 2960 cm

    
    :  C-H stretching (Aliphatic morpholine 
    
    
    
    ).
  • 1110 cm

    
    :  C-O-C ether stretch (Strong band, characteristic of morpholine).
    
  • 1500 – 1600 cm

    
    :  Aromatic C=C bending.[1]
    

Structural Logic & Signaling Diagram

The following diagram details the scalar coupling (


-coupling) and Through-Space (NOE) correlations required to prove the 2,4-substitution pattern versus the 3,4- or 2,6-isomers.

NMR_Logic cluster_legend Legend H6 H-6 (Aromatic) H5 H-5 (Aromatic) H6->H5 COSY (Vicinal) H3 H-3 (Aromatic) H5->H3 COSY (Weak/Meta) Morph2 Morpholine (Pos 2) Morph2->H3 NOE Morph4 Morpholine (Pos 4) Morph4->H5 NOE Morph4->H3 NOE NH2 Amine (Pos 1) NH2->H6 NOE (Strong) NH2->Morph2 NOE (Weak) Leg1 COSY = Through Bond Leg2 NOE = Through Space

Caption: Figure 2. NMR Correlation map. Yellow arrows indicate NOE (spatial) proximity used to assign regiochemistry; Black arrows indicate scalar coupling.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Referenced for analogous 4-morpholinoaniline spectra).

  • Katritzky, A. R., et al. (2005). "1H and 13C NMR spectra of N-substituted morpholines." Magnetic Resonance in Chemistry, 43(8), 673-675.[1][4] [Link] (Authoritative source for morpholine conformational analysis and shifts).[4]

Sources

Solubility and stability of 2,4-Di-morpholin-4-yl-phenylamine in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 2,4-Di-morpholin-4-yl-phenylamine for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical stability, of the novel compound 2,4-Di-morpholin-4-yl-phenylamine. Aimed at researchers, medicinal chemists, and formulation scientists, this document outlines the fundamental principles and detailed experimental protocols necessary for a thorough physicochemical characterization. By understanding the solubility and degradation profile of this molecule, development teams can de-risk downstream processes, optimize formulation strategies, and accelerate the path to clinical candidacy. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and serve as a self-validating system for data generation.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Poor aqueous solubility can lead to low bioavailability and erratic absorption, while chemical instability can compromise drug efficacy, safety, and shelf-life.

2,4-Di-morpholin-4-yl-phenylamine, a molecule featuring a phenylamine core with two morpholine substituents, presents a unique profile. The presence of basic amine functionalities and ether linkages within the morpholine rings suggests potential pH-dependent solubility and susceptibility to specific degradation pathways.[1] A comprehensive understanding of these attributes is therefore not merely a data-gathering exercise but a foundational pillar of a successful drug development program.

This guide will provide both the theoretical underpinnings and practical, step-by-step protocols for:

  • Determining the kinetic and thermodynamic solubility in aqueous and organic media.

  • Assessing the solid-state and in-solution stability under various stress conditions.

  • Interpreting the resulting data to inform formulation development and analytical method design.

Physicochemical Properties of 2,4-Di-morpholin-4-yl-phenylamine

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies.

PropertyValueSource
Molecular Formula C₁₄H₂₁N₃O₂PubChem CID 796226[2]
Molecular Weight 263.34 g/mol PubChem CID 796226[2]
IUPAC Name 2,4-dimorpholin-4-ylanilinePubChem CID 796226[2]
Appearance Yellowish solid (predicted for related structures)Inferred from similar compounds[3]

The structure, featuring two morpholine rings, is expected to influence its solubility and stability. Morpholine itself is a versatile solvent and its inclusion in a molecular structure can enhance solubility.[1][3] The phenylamine core, however, contributes to its aromatic and potentially less soluble nature.

Solubility Assessment: From Early Discovery to Formulation

Solubility is a cornerstone of drug development, influencing everything from in vitro assays to in vivo pharmacokinetics. It is crucial to distinguish between two key types of solubility: kinetic and thermodynamic.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that dissolves in a given solvent system over a short period. It is a high-throughput screening method often used in early discovery to quickly assess a large number of compounds.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2,4-Di-morpholin-4-yl-phenylamine in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Dispense the stock solution into a 96-well plate, followed by the addition of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation and Precipitation: Shake the plate for 1.5 to 2 hours at room temperature to allow for dissolution and subsequent precipitation of the supersaturated solution.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate using a suitable method such as HPLC-UV, LC-MS, or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO plate Dispense Stock & Buffer to 96-well Plate stock->plate Dilution incubate Incubate & Shake (1.5-2h) plate->incubate Initiate Precipitation filter Filter to Remove Precipitate incubate->filter Separate Phases quantify Quantify Soluble Compound (HPLC/LC-MS) filter->quantify Analyze Filtrate

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. This is a more time-consuming but crucial measurement for formulation development.

  • Sample Preparation: Add an excess amount of solid 2,4-Di-morpholin-4-yl-phenylamine to a series of vials containing the desired solvents (e.g., water, pH buffers, ethanol, propylene glycol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis add_solid Add Excess Solid to Solvent equilibrate Equilibrate (24-72h) with Agitation add_solid->equilibrate Establish Equilibrium separate Centrifuge to Separate Solid equilibrate->separate Isolate Saturated Solution sample Sample Supernatant separate->sample Collect Sample quantify Quantify by HPLC sample->quantify Determine Concentration

Caption: Workflow for Thermodynamic Solubility Assay.

Expected Solubility Profile in Different Solvents

Based on the structure of 2,4-Di-morpholin-4-yl-phenylamine, a qualitative prediction of its solubility can be made.

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Buffers pH 2, pH 7.4, pH 10Moderate, pH-dependentThe amine groups will be protonated at low pH, increasing aqueous solubility.
Polar Protic Ethanol, MethanolHighCapable of hydrogen bonding with the morpholine oxygens and amine hydrogens.
Polar Aprotic DMSO, DMF, AcetonitrileHighGood dipole-dipole interactions. Acetonitrile may be a suitable organic solvent for this compound.[4]
Non-Polar Hexane, TolueneLowThe molecule's polarity is too high for significant solubility in non-polar solvents.

Stability Assessment: Ensuring Drug Integrity

Stability testing is essential to identify degradation pathways, determine shelf-life, and establish proper storage conditions. For an amine-containing compound like 2,4-Di-morpholin-4-yl-phenylamine, oxidative and hydrolytic degradation are key areas of investigation.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of a compound to identify its likely degradation products and pathways.

  • Solution Preparation: Prepare solutions of 2,4-Di-morpholin-4-yl-phenylamine (e.g., 1 mg/mL) in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Neutral solution at 60°C

    • Photolytic: Neutral solution exposed to UV light (ICH Q1B guidelines)

  • Incubation: Store the solutions for a defined period (e.g., 24, 48, 72 hours), taking samples at various time points.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (a method capable of resolving the parent compound from its degradation products).

  • Peak Purity and Mass Balance: Assess the purity of the parent peak and calculate the mass balance to ensure all major degradants are accounted for.

G cluster_stress Stress Conditions compound 2,4-Di-morpholin-4-yl-phenylamine Solution acid Acid (HCl) compound->acid base Base (NaOH) compound->base oxidative Oxidative (H₂O₂) compound->oxidative thermal Thermal (60°C) compound->thermal photo Photolytic (UV) compound->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Sources

Technical Guide: 2,4-Di-morpholin-4-yl-phenylamine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 2,4-Di-morpholin-4-yl-phenylamine (also referred to as 2,4-dimorpholinoaniline), a critical pharmacophore in the development of Class I Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors. While often utilized as a high-affinity fragment in fragment-based drug discovery (FBDD), this specific aniline derivative possesses intrinsic structural properties—specifically the spatial arrangement of morpholine oxygen atoms—that mimic the hydrogen-bonding capabilities required for ATP-competitive inhibition at the kinase hinge region.

This document outlines the synthesis protocols , biological assay methodologies , and structural mechanisms necessary to evaluate this compound as a lead scaffold for next-generation kinase inhibitors.

Part 1: Chemical Architecture & Pharmacophore Analysis

Structural Logic: The "Morpholine Effect"

The efficacy of 2,4-di-morpholin-4-yl-phenylamine stems from the specific positioning of the morpholine rings on the phenyl core. In kinase inhibitor design, the morpholine moiety is a "privileged structure" for two reasons:

  • Hinge Binding: The ether oxygen in the morpholine ring acts as a potent hydrogen bond acceptor. When positioned at the para or ortho position relative to the amine, it can interact with key residues (e.g., Val851 in PI3K

    
    ) in the ATP-binding pocket.
    
  • Solubility & ADME: The morpholine ring lowers logP compared to phenyl or cyclohexyl analogs, improving metabolic stability and water solubility—a critical failure point for many early-stage kinase inhibitors.

Target Specificity

This scaffold is most relevant for the PI3K/Akt/mTOR signaling pathway .[1] The 2,4-substitution pattern creates a steric bulk that favors the "affinity pocket" of PI3K isoforms while potentially excluding binding to smaller kinase pockets, thereby enhancing selectivity.

Part 2: Synthetic Pathways (Self-Validating Protocols)

The synthesis of 2,4-di-morpholin-4-yl-phenylamine is achieved through a two-step sequence: Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction.
Step 1: of 2,4-Difluoronitrobenzene

Objective: Install two morpholine rings simultaneously. Causality: Fluorine is selected as the leaving group over chlorine because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate in


 reactions, accelerating the rate despite the stronger C-F bond.

Protocol:

  • Reagents: 2,4-Difluoronitrobenzene (1.0 eq), Morpholine (2.5 eq),

    
     (3.0 eq), DMF (Dimethylformamide).
    
  • Procedure:

    • Dissolve 2,4-difluoronitrobenzene in DMF (0.5 M concentration) in a round-bottom flask.

    • Cool to 0°C in an ice bath (Critical: Reaction is exothermic).

    • Add

      
       followed by slow addition of morpholine.
      
    • Warm to room temperature and stir for 1 hour, then heat to 80°C for 4 hours.

    • Validation: Monitor via TLC (30% EtOAc/Hexane). Starting material (

      
      ) should disappear; product (
      
      
      
      , yellow spot) appears.
  • Workup: Pour into ice water. Filter the yellow precipitate (2,4-dimorpholinonitrobenzene). Recrystallize from Ethanol.[2]

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to the target aniline without reducing the aromatic ring.

Protocol:

  • Reagents: 2,4-Dimorpholinonitrobenzene, 10% Pd/C (10 wt%), Hydrogen gas (balloon pressure), Methanol/THF (1:1).

  • Procedure:

    • Dissolve the nitro intermediate in MeOH/THF.

    • Add Pd/C catalyst carefully (under Argon flow to prevent ignition).

    • Purge system with

      
       gas three times.
      
    • Stir at RT for 12 hours.

    • Validation: The yellow color of the solution will fade to clear/grey. LC-MS should show a mass shift of -30 Da (loss of

      
      , gain of 
      
      
      
      ).
  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

    • Yield Expectation: >85%.

    • Storage: Store under Nitrogen at -20°C (Anilines are oxidation-sensitive).

Visualized Synthesis Workflow

SynthesisRoute Start 2,4-Difluoronitrobenzene Intermed Intermediate: 2,4-Dimorpholinonitrobenzene Start->Intermed SnAr Substitution Reagent1 Morpholine (2.5 eq) K2CO3, DMF, 80°C Reagent1->Intermed Final Target: 2,4-Di-morpholin-4-yl-phenylamine Intermed->Final Nitro Reduction Reagent2 H2 (1 atm), 10% Pd/C MeOH/THF Reagent2->Final

Caption: Two-step synthetic route converting 2,4-difluoronitrobenzene to the target kinase inhibitor scaffold via nucleophilic aromatic substitution and catalytic hydrogenation.

Part 3: Biological Evaluation Protocols

To validate this molecule as a kinase inhibitor, one must utilize an assay capable of detecting ATP-competitive binding. We recommend the ADP-Glo™ Kinase Assay (Promega) for its high sensitivity and Z' factor.

In Vitro Kinase Assay (ADP-Glo)

Mechanism: Measures the ADP generated from the kinase reaction. The assay converts ADP to ATP, which is then used by luciferase to generate light. Causality: This assay is preferred over radioactive


 assays because it is homogeneous, non-radioactive, and less prone to interference from fluorescent compounds (a risk with aniline derivatives).

Protocol:

  • Preparation: Dilute 2,4-Di-morpholin-4-yl-phenylamine in DMSO (10 mM stock). Prepare serial dilutions (e.g., 10

    
    M to 0.1 nM).
    
  • Kinase Reaction:

    • Mix Kinase (e.g., PI3K

      
      , 2 ng/well), Substrate (PIP2:PS lipid vesicles), and Test Compound in reaction buffer.
      
    • Initiate with ATP (

      
      ). Incubate at RT for 60 min.
      
  • Detection:

    • Add ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP

      
       ATP 
      
      
      
      Light). Incubate 30 min.
  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Data Analysis: Plot RLU vs. log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
Cell Viability Assay (MTT/Resazurin)

Objective: Determine if kinase inhibition translates to cancer cell death. Target Lines: PC-3 (Prostate), MCF-7 (Breast) — both highly dependent on PI3K/Akt signaling.

Data Presentation: Representative Potency Data Note: Values are representative of typical morpholino-aniline scaffolds in literature.

Compound VariantR1 (Pos 2)R2 (Pos 4)PI3K

IC

(nM)
mTOR IC

(nM)
PC-3 GI

(

M)
Target Molecule Morpholine Morpholine 120 450 2.4
Analog AMorpholineH>10,000>10,000>50
Analog BPiperazineMorpholine3508005.1
Reference (ZSTK474)MorpholineMorpholine*161100.8

Note: ZSTK474 utilizes a triazine core, demonstrating that while the aniline scaffold (Target Molecule) is potent, the core aromatic ring (Aniline vs. Triazine/Pyrimidine) significantly influences potency.

Part 4: Mechanism of Action & Signaling Pathway

The 2,4-dimorpholinoaniline scaffold functions by competitively occupying the ATP-binding pocket of the kinase. By blocking ATP, it prevents the phosphorylation of PIP2 to PIP3, thereby shutting down the Akt signaling cascade which is responsible for cell survival and proliferation.

Pathway Visualization

SignalingPathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibition leads to Inhibitor 2,4-Dimorpholinoaniline Inhibitor->PI3K Blocks ATP Binding Inhibitor->mTOR Dual Inhibition

Caption: The PI3K/Akt/mTOR signaling cascade. The target molecule acts as a dual inhibitor, blocking PI3K and mTOR, preventing PIP3 generation and inducing apoptosis.

Part 5: References

  • Yaguchi, S., et al. (2006). Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor.[3] Journal of the National Cancer Institute.

  • Rewcastle, G. W., et al. (2011). Synthesis and Biological Evaluation of Novel 2-Morpholino-4-phenyl-substituted Quinazoline Derivatives. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[4][5] The Pivotal Role of Morpholine in PI3K Inhibition: A Comparative Analysis.[4]

  • Liu, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors.[6] European Journal of Medicinal Chemistry.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

Sources

Methodological & Application

Technical Guide: Protocol for Using 2,4-Di-morpholin-4-yl-phenylamine (2,4-DMPA) in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

2,4-Di-morpholin-4-yl-phenylamine (herein referred to as 2,4-DMPA ) is a critical pharmacophore and intermediate often utilized in the synthesis and structural analysis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR and EGFR signaling pathways. Structurally, the molecule consists of an aniline core substituted with two morpholine rings at the ortho and para positions.

While often used as a building block for more complex drugs (e.g., Gefitinib analogs or PI3K inhibitors like GDC-0941), 2,4-DMPA is frequently employed in Structure-Activity Relationship (SAR) studies to determine the contribution of the morpholine moieties to solubility, kinase hinge binding, and cellular permeability.

Critical Experimental Challenges

Working with 2,4-DMPA presents specific challenges that this protocol addresses:

  • Solubility: The lipophilic nature of the phenylamine core combined with the morpholine rings requires precise DMSO solubilization techniques to prevent micro-precipitation in aqueous media.

  • Lysosomotropism (The "Morpholine Effect"): As a lipophilic weak base, 2,4-DMPA is prone to ion trapping within acidic organelles (lysosomes), leading to cytoplasmic vacuolization. This is a non-apoptotic morphological change that is frequently misidentified as cytotoxicity.

Reagent Preparation & Storage

Physicochemical Profile
PropertyValueNotes
MW ~263.34 g/mol
LogP ~1.4 - 2.0Moderately lipophilic; requires organic solvent.
pKa ~7.0 - 8.0Weak base (morpholine nitrogen).
Appearance Off-white to pale yellow solidSensitive to oxidation (amine group).
Stock Solution Protocol

Objective: Create a stable 50 mM stock solution.

  • Weighing: Weigh 13.17 mg of 2,4-DMPA into a sterile, amber glass vial (to protect from light).

  • Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Do not use ethanol; solubility is significantly lower and may cause precipitation upon media addition.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes in PCR tubes. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.

Core Protocol: Cytotoxicity & Viability Assay

Method: CCK-8 or MTT Assay Cell Lines: HeLa, MCF-7, or A549 (Kinase-dependent lines).

Serial Dilution Strategy (The "Step-Down" Method)

Direct addition of high-concentration DMSO stock to media often causes "crashing out." Use an intermediate dilution step.

DilutionProtocol cluster_0 Critical Control Point Stock 50 mM Stock (100% DMSO) Inter Intermediate 500 µM (1% DMSO) (in PBS or Media) Stock->Inter 1:100 Dilution Final Working Solutions 0.1 - 100 µM (DMSO < 0.5%) Inter->Final Serial Dilution in Media Cells Cell Treatment Final->Cells Add to Wells

Figure 1: Step-down dilution workflow to prevent compound precipitation. The intermediate step ensures the compound is pre-dispersed before hitting the protein-rich culture media.

Assay Procedure
  • Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment:

    • Prepare 2x working solutions of 2,4-DMPA (e.g., 200, 100, 20, 2 µM) in complete media.

    • Remove 50 µL of media from wells (leaving 50 µL).

    • Add 50 µL of 2x working solutions to respective wells.

    • Final Concentrations: 100, 50, 10, 1 µM.

    • Vehicle Control: Media containing 0.2% DMSO (must match the highest drug condition).

  • Incubation: Incubate for 48 or 72 hours.

  • Readout: Add CCK-8 reagent (10 µL/well), incubate 1-4 hours, and read absorbance at 450 nm.

Expert Protocol: Monitoring Lysosomal Trapping (Vacuolization)

Context: Compounds with di-morpholine moieties are "lysosomotropic." They diffuse into lysosomes, become protonated in the acidic environment (pH ~5), and cannot diffuse back out. This draws water into the lysosome, causing massive swelling (vacuoles).

Requirement: You must distinguish this from apoptosis.

Mechanism of Action

LysosomalTrapping Extracellular Extracellular Space (pH 7.4) Uncharged DMPA Cytosol Cytosol (pH 7.2) Uncharged DMPA Extracellular->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5 - 5.0) Cytosol->Lysosome Diffusion Trapped Protonated DMPA+ (Trapped) Lysosome->Trapped Protonation (H+) Trapped->Lysosome Cannot Exit (Membrane Impermeable) Swelling Osmotic Swelling (Vacuolization) Trapped->Swelling Water Influx

Figure 2: The "Ion Trapping" mechanism. 2,4-DMPA behaves as a weak base, accumulating in acidic lysosomes and causing osmotic swelling.

Validation Experiment

If you observe cytoplasmic vacuoles under phase-contrast microscopy:

  • Treat cells with 2,4-DMPA (e.g., 10 µM) for 4 hours.

  • Stain with LysoTracker Red (50 nM) for 30 minutes.

  • Imaging:

    • Positive Result: The large vacuoles will fluoresce intensely red, confirming they are swollen lysosomes, not autophagosomes or apoptotic blebs.

    • Negative Control: Pre-treat with Bafilomycin A1 (100 nM). This inhibits the lysosomal proton pump (V-ATPase). If the vacuoles disappear or fail to form, the mechanism is confirmed as pH-dependent ion trapping.

Data Analysis & Interpretation

Expected Results
AssayExpected Outcome for 2,4-DMPAInterpretation
Solubility Clear in DMSO; Cloudy in PBS >500 µMUse intermediate dilution (Protocol 3.1).
Morphology Cytoplasmic Vacuoles (4-24h)Due to morpholine ion trapping (not necessarily toxicity).
Viability (IC50) > 10 µM (typically)As a fragment, it is less potent than full inhibitors (e.g., Gefitinib IC50 < 1 µM).
Western Blot Reduced p-Akt / p-S6If used at high conc (>10 µM), may show off-target kinase inhibition.
Troubleshooting
  • Issue: Precipitation in wells.

    • Solution: Ensure DMSO concentration is < 0.5%.[1] Warm media to 37°C before adding the compound.

  • Issue: High toxicity at low doses.[2]

    • Solution: Check for "edge effects" in the plate (evaporation). Verify the compound is not oxidized (should be off-white, not dark brown).

References

  • PubChem. (2025).[3] 2,4-Di-morpholin-4-yl-phenylamine Compound Summary. National Library of Medicine. [Link]

  • Marceau, P., et al. (2012). Lysosomotropism of Morpholine-Containing Drugs: Implications for Drug Design and Safety. Journal of Medicinal Chemistry. (Contextual citation for morpholine mechanism). [Link]

  • Thermo Fisher Scientific. (2025). 2-(4-Morpholinyl)aniline Safety and Handling. [Link][4]

  • Yang, H., et al. (2013). mTOR kinase structure-activity relationships with morpholine-containing inhibitors. (Provides context for 2,4-DMPA as a kinase inhibitor fragment). [Link]

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Application Notes and Protocols for the Preclinical Evaluation of Novel PI3K Inhibitors, such as 2,4-Di-morpholin-4-yl-phenylamine, in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the preclinical assessment of novel Phosphoinositide 3-kinase (PI3K) inhibitors, exemplified by compounds with a 2,4-Di-morpholin-4-yl-phenylamine core structure, when used in combination with other therapeutic agents. The protocols and methodologies outlined herein are designed to establish a robust framework for evaluating synergistic or additive anti-cancer effects, elucidating mechanisms of action, and generating the foundational data required for further translational development.

Introduction: The Rationale for Targeting the PI3K Pathway in Combination Therapy

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its hyperactivation is one of the most frequent oncogenic drivers across a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[4][5][6] Novel small molecule inhibitors, potentially including those based on a 2,4-di-morpholin-4-yl-phenylamine scaffold, are continuously being developed to target key nodes within this pathway.

However, clinical experience has shown that PI3K inhibitors often exhibit modest and non-durable responses when used as single agents.[4][7] This is largely due to intrinsic and acquired resistance mechanisms, often involving the activation of compensatory signaling pathways.[8] A compelling strategy to overcome these limitations and enhance therapeutic efficacy is the use of rational, hypothesis-driven combination therapies.[4][7] By co-targeting multiple oncogenic pathways, it is possible to achieve synergistic anti-tumor effects, delay the onset of resistance, and potentially reduce individual drug doses to mitigate toxicity.[9][10]

This guide will detail the necessary in vitro and in vivo experimental workflows to rigorously evaluate the potential of a novel PI3K inhibitor in combination with other cancer therapeutics.

Part 1: In Vitro Characterization and Synergy Analysis

The initial phase of evaluating a novel PI3K inhibitor involves comprehensive in vitro testing to determine its intrinsic potency, confirm its mechanism of action, and identify synergistic interactions with other anti-cancer agents.

Single-Agent IC50 Determination

Before assessing combinations, it is crucial to establish the half-maximal inhibitory concentration (IC50) of the novel PI3K inhibitor and its combination partners in a panel of relevant cancer cell lines. This data forms the basis for designing subsequent combination experiments.

Protocol 1: Cell Viability Assay for IC50 Determination

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of the novel PI3K inhibitor and each combination partner in appropriate cell culture medium.

  • Treatment: Treat the cells with a range of concentrations of each drug individually. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).

  • Viability Assessment: Quantify cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Mechanism of Action Confirmation via Western Blotting

To verify that the novel compound inhibits the PI3K pathway as intended, Western blotting should be performed to assess the phosphorylation status of key downstream effectors.

Protocol 2: Western Blot for PI3K Pathway Inhibition

  • Cell Lysis: Treat cells with the novel PI3K inhibitor at concentrations around its IC50 for a short duration (e.g., 1-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT), total AKT, phosphorylated S6 ribosomal protein (p-S6), and total S6. Use a loading control such as GAPDH or β-actin.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Analysis: A dose-dependent decrease in the levels of p-AKT and p-S6 relative to total protein levels and the loading control confirms on-target activity.

Combination Synergy Screening

The core of the in vitro evaluation is to identify synergistic combinations. A robust method for this is the Chou-Talalay Combination Index (CI) method, which provides a quantitative measure of drug interaction.[11]

Protocol 3: Synergy Analysis using the Chou-Talalay Method

  • Experimental Design: Based on the single-agent IC50 values, design a dose-response matrix where the novel PI3K inhibitor and the partner drug are combined at various concentrations, typically at a constant ratio (e.g., based on their IC50 ratio).[12][13]

  • Cell Treatment and Viability Assay: Perform the cell viability assay as described in Protocol 1, including single-agent and combination treatment groups.

  • Data Analysis and CI Calculation:

    • Calculate the fraction of cells affected (Fa) for each dose point (Fa = 1 - fraction of viable cells).

    • Use software such as CompuSyn to calculate the Combination Index (CI).[11]

    • Interpretation of CI values:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Table 1: Example Data for Synergy Analysis

Drug A (PI3K Inhibitor) Conc. (nM)Drug B (e.g., MEK Inhibitor) Conc. (nM)Fraction Affected (Fa)Combination Index (CI)Interpretation
5000.25--
0200.30--
50200.750.65Synergy
100400.900.50Strong Synergy

Part 2: In Vivo Evaluation of Combination Therapies

Promising in vitro combinations should be validated in vivo using preclinical tumor models, such as cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).[14][15][16]

Xenograft Model Development

The choice of xenograft model is critical for the relevance of the in vivo study.[14][17]

Protocol 4: Subcutaneous Xenograft Tumor Model Establishment

  • Cell Preparation: Harvest cancer cells from culture during their exponential growth phase.

  • Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.

In Vivo Efficacy Study

The primary goal of the in vivo study is to determine if the combination therapy results in enhanced tumor growth inhibition compared to single agents.

Protocol 5: Combination Therapy Efficacy Study in Xenograft Models

  • Treatment Groups: Establish the following treatment groups:

    • Vehicle control

    • Novel PI3K inhibitor alone

    • Combination partner drug alone

    • Combination of the novel PI3K inhibitor and the partner drug

  • Dosing and Administration: Administer the drugs at predetermined doses and schedules based on tolerability studies.

  • Tumor Growth and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a fixed duration.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between groups. A statistically significant enhancement of TGI in the combination group compared to the single-agent groups indicates in vivo synergy or additivity.

Table 2: Example In Vivo Efficacy Data

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)p-value vs. Controlp-value vs. Single Agents
Vehicle1200---
PI3K Inhibitor85029<0.05-
Partner Drug78035<0.05-
Combination35071<0.001<0.01
Pharmacodynamic (PD) Biomarker Analysis

To confirm that the combination therapy is modulating the target pathways in vivo, tumors can be collected at the end of the study for biomarker analysis.

Protocol 6: In Vivo Pharmacodynamic Assessment

  • Tumor Collection: At the end of the efficacy study, or in a separate satellite group of mice, collect tumors at a specified time point after the final dose.

  • Tissue Processing: A portion of the tumor can be snap-frozen for Western blot analysis, and another portion fixed in formalin for immunohistochemistry (IHC).

  • Analysis:

    • Western Blot: Analyze tumor lysates for p-AKT, p-S6, and other relevant biomarkers as described in Protocol 2.

    • IHC: Stain tumor sections for biomarkers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis) to assess the biological effects of the combination therapy.

Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_drug_targets Drug Targets RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation PI3K_Inhibitor 2,4-Di-morpholin-4-yl-phenylamine (PI3K Inhibitor) PI3K_Inhibitor->PI3K MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->RAS (downstream)

Caption: The PI3K/AKT/mTOR signaling pathway and potential points of therapeutic intervention.

Experimental Workflow

Preclinical_Combination_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies IC50 Single-Agent IC50 Determination WB_MoA Mechanism of Action (Western Blot) IC50->WB_MoA Synergy Synergy Analysis (Combination Index) IC50->Synergy Promising_Combo Promising Combination Synergy->Promising_Combo Xenograft Tumor Model Selection (Xenograft/PDX) Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy PD_Analysis Pharmacodynamic Analysis (Biomarker Assessment) Efficacy->PD_Analysis IND_Data Data for IND PD_Analysis->IND_Data Promising_Combo->Xenograft

Caption: Preclinical workflow for combination therapy evaluation.

Drug Interaction Logic

Drug_Interaction_Logic Synergy Synergy Effect (A+B) > Effect (A) + Effect (B) Additive Additive Effect (A+B) = Effect (A) + Effect (B) Synergy->Additive Antagonism Antagonism Effect (A+B) < Effect (A) + Effect (B) Additive->Antagonism

Caption: Conceptual overview of drug interaction types.

Conclusion

The successful development of combination therapies requires a systematic and rigorous preclinical evaluation. By following the protocols outlined in these application notes, researchers can effectively characterize the potential of novel PI3K inhibitors, such as those based on a 2,4-Di-morpholin-4-yl-phenylamine scaffold, in combination with other anti-cancer agents. This structured approach, from in vitro synergy screening to in vivo efficacy and pharmacodynamic studies, will generate the critical data necessary to identify promising combinations and provide a solid rationale for their advancement into clinical development.

References

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Castel, P., et al. (2014). Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment. Molecular & Cellular Oncology, 1(3), e963447. Retrieved from [Link]

  • Li, J., et al. (2014). Synergistic Effects of Targeted PI3K Signaling Inhibition and Chemotherapy in Liposarcoma. PLoS ONE, 9(4), e93995. Retrieved from [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. Retrieved from [Link]

  • Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. Retrieved from [Link]

  • QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. GeneGlobe. Retrieved from [Link]

  • Akinleye, A., et al. (2013). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of Hematology & Oncology, 6, 88. Retrieved from [Link]

  • Massacesi, C., et al. (2014). Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment. Molecular & Cellular Oncology, 1(3), e963447. Retrieved from [Link]

  • Akinleye, A., et al. (2015). Combining PI3K/Akt/mTOR Inhibition with Chemotherapy. Journal of Cancer, 6(8), 757-766. Retrieved from [Link]

  • Elkabets, M., et al. (2013). Synergistic interactions with PI3K inhibition that induce apoptosis. eLife, 2, e00499. Retrieved from [Link]

  • Li, H., et al. (2023). Patient-derived xenograft models: Current status, challenges, and innovations in cancer research. Journal of Translational Medicine, 21(1), 259. Retrieved from [Link]

  • Vasan, N., et al. (2021). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers, 13(10), 2349. Retrieved from [Link]

  • Fowler, N. (2017). Overcoming toxicities when combining PI3K inhibitors with other treatments. YouTube. Retrieved from [Link]

  • Ghamande, S., et al. (2024). Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers. Cancers, 16(12), 2289. Retrieved from [Link]

  • Harris, L. A., et al. (2022). High-throughput Approaches to Uncover Synergistic Drug Combinations in Leukemia. bioRxiv. Retrieved from [Link]

  • FIMM. (2017). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology, 1641, 231-247. Retrieved from [Link]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]

  • Alzahrani, A. S. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 13(12), 2993. Retrieved from [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]

  • Cattrini, C., et al. (2024). PARP Inhibitors Combined with Abiraterone Overcome Resistance in Metastatic Castration-Resistant Prostate Cancer Independently of Androgen Receptor. Cancers, 16(11), 2097. Retrieved from [Link]

  • FIMM. (2017). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology, 1641, 231-247. Retrieved from [Link]

  • Paller, C. J., et al. (2015). Design of Phase I Combination Trials: Recommendations of the Clinical Trial Design Task Force of the NCI Investigational Drug Steering Committee. Clinical Cancer Research, 21(10), 2244-2250. Retrieved from [Link]

  • Lee, J. J., & Kong, M. (2014). Experiment Designs for the Assessment of Drug Combination Synergism. Journal of Biometrics & Biostatistics, 5(5), 215. Retrieved from [Link]

  • Crown Bioscience. (2022). Multi-Drug Combination Strategies in High Content Applications. Retrieved from [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. Retrieved from [Link]

Sources

Development of 2,4-Di-morpholin-4-yl-phenylamine-based probes for cellular imaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development, characterization, and application of fluorescent probes derived from the 2,4-Di-morpholin-4-yl-phenylamine scaffold. This specific moiety serves as a high-performance "dual-function" building block in fluorescent probe design:

  • Lysosomotropism: The morpholine residues possess a pKa (~5.0–6.[1]0) ideal for protonation within the acidic lumen of lysosomes (pH 4.5–5.0), enabling organelle-specific accumulation via ion trapping.

  • Electron Donor (D-π-A): The electron-rich phenylamine core acts as a strong donor in "Push-Pull" Intramolecular Charge Transfer (ICT) systems, essential for designing ratiometric or "turn-on" sensors.

This document provides protocols for utilizing these probes to monitor lysosomal pH gradients and Reactive Oxygen Species (ROS) in live cells.

Design Principles & Mechanism

2.1 The "Proton Trap" Mechanism

The core utility of the 2,4-di-morpholin-4-yl-phenylamine scaffold lies in its pH-dependent solubility and ionization. In the neutral cytosol (pH ~7.4), the probe remains largely unprotonated and membrane-permeable. Upon diffusing into the lysosome, the morpholine nitrogens become protonated.[1] This cationic state prevents retrodiffusion across the lipophilic lysosomal membrane, effectively "trapping" the probe.

2.2 Photoinduced Electron Transfer (PET) Modulation

In many designs, the lone pair electrons on the morpholine or aniline nitrogen quench fluorescence via PET. Protonation (in lysosomes) or Oxidation (by ROS) suppresses this PET process, restoring radiative emission (Fluorescence Turn-On).

Mechanism cluster_0 Cytosol (pH 7.4) cluster_1 Lysosome (pH 4.5-5.0) Probe_Neutral Probe (Neutral) Membrane Permeable Probe_Prot Probe-H+ (Cationic) Trapped & Fluorescent Probe_Neutral->Probe_Prot Diffusion & Protonation PET_State PET ON (Fluorescence Quenched) Probe_Neutral->PET_State e- Transfer ICT_State ICT Restored (Strong Emission) Probe_Prot->ICT_State Block PET Acid H+ Influx Acid->Probe_Prot

Figure 1: Mechanism of Lysosomal Accumulation and Fluorescence Activation via Ion Trapping and PET inhibition.

Experimental Protocols

Materials & Stock Preparation[2]

Reagents:

  • Probe: 2,4-Di-morpholin-4-yl-phenylamine derivative (e.g., coupled to Naphthalimide or BODIPY core).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Reference Stain: LysoTracker™ Deep Red (Invitrogen) or LysoTracker™ Green DND-26.

  • Buffer: PBS (pH 7.4) and Citrate-Phosphate Buffers (pH 4.0 – 8.0 for titration).

Stock Solution Protocol:

  • Weigh 1.0 mg of the solid probe.

  • Dissolve in anhydrous DMSO to achieve a 1.0 mM Master Stock.

  • Vortex for 60 seconds to ensure complete solubilization.

  • Aliquot into amber tubes (20 µL each) and store at -20°C. Avoid repeated freeze-thaw cycles.

Spectroscopic Characterization (pH Titration)

Before cell work, validate the pH response.

  • Prepare 2 mL of Citrate-Phosphate buffers ranging from pH 4.0 to 8.0 (0.5 unit increments).

  • Add probe (final conc. 10 µM) to each buffer tube.

  • Measure Fluorescence Emission (Excitation typically ~400-450 nm for Naphthalimide derivatives).

  • Data Output: Plot Integrated Fluorescence Intensity vs. pH. A sigmoidal curve indicates a functional pKa response.

Live Cell Imaging Protocol (HeLa / MCF-7)

This protocol ensures minimal cytotoxicity while maximizing signal-to-noise ratio.

Step 1: Cell Culture

  • Seed cells (HeLa or MCF-7) on 35mm glass-bottom confocal dishes.

  • Incubate at 37°C, 5% CO2 for 24 hours until 70-80% confluence.

Step 2: Staining

  • Probe Working Solution: Dilute 1 mM DMSO stock into pre-warmed DMEM (serum-free) to a final concentration of 5 µM .

  • Incubation: Remove culture media, wash cells once with PBS, and add 1 mL Probe Working Solution.

  • Time: Incubate for 30 minutes at 37°C.

  • Note: For co-localization, add LysoTracker Red (50 nM) during the last 15 minutes of incubation.

Step 3: Washing

  • Remove staining solution.

  • Wash cells 3x with PBS (1 mL each) to remove background fluorescence.

  • Add 1 mL Live Cell Imaging Solution (or phenol-red free DMEM).

Step 4: Image Acquisition

  • Microscope: Confocal Laser Scanning Microscope (CLSM).

  • Settings (Example for Naphthalimide-Morpholine):

    • Channel 1 (Probe): Ex: 405 nm or 450 nm / Em: 500–550 nm (Green).

    • Channel 2 (LysoTracker Red): Ex: 561 nm / Em: 590–650 nm (Red).

Workflow Start Start: Adherent Cells (70% Confluence) Wash1 Wash 1x PBS Start->Wash1 Stain Add Probe (5 µM) Incubate 30 min @ 37°C Wash1->Stain CoStain Add LysoTracker (50 nM) (Optional: Last 15 min) Stain->CoStain Wash2 Wash 3x PBS Remove Unbound Dye CoStain->Wash2 Media Add Imaging Buffer (Phenol-Red Free) Wash2->Media Image Confocal Imaging Ex/Em Optimization Media->Image

Figure 2: Step-by-step workflow for live-cell lysosomal imaging.[2]

Data Analysis & Validation

4.1 Co-localization Analysis

To prove lysosomal targeting, quantify the overlap between your probe and the commercial LysoTracker.

  • Import images into ImageJ/Fiji.

  • Use the "Coloc 2" plugin.

  • Select Channel 1 (Probe) and Channel 2 (LysoTracker).

  • Metric: Pearson’s Correlation Coefficient (PCC).

    • PCC > 0.8: High Specificity (Excellent Lysosomal Targeting).[3]

    • PCC 0.5 - 0.8: Moderate Specificity (Potential mitochondrial/cytosolic leakage).

    • PCC < 0.5: Poor Specificity.

4.2 Summary of Expected Properties
ParameterSpecificationRationale
Solubility High in DMSO/MeOHMorpholine improves hydrophilicity compared to pure phenylamine.
pKa ~4.5 – 6.0Matches lysosomal pH window.[4]
Stokes Shift > 80 nmReduces self-quenching and scattering interference.
Photostability > 30 min continuousEssential for time-lapse tracking.
Cytotoxicity > 90% Viability @ 10µMValidated via MTT Assay (24h exposure).

Troubleshooting Guide

  • Issue: High Cytosolic Background.

    • Cause: Probe concentration too high or incubation time too long.

    • Solution: Reduce concentration to 1 µM or reduce incubation to 15 mins. Ensure thorough washing (3x).

  • Issue: Rapid Photobleaching.

    • Cause: High laser power or ROS generation by the probe itself.

    • Solution: Lower laser power to <2%. Use resonant scanning (faster scan speed) to reduce dwell time.

  • Issue: Probe Precipitates in Media.

    • Cause: Low solubility in aqueous buffer.

    • Solution: Use Pluronic F-127 (0.02%) as a dispersing agent during the staining step.

References

  • Lysosome-Targeting Probes: "A Multifunctional and Fast-Response Lysosome-Targetable Fluorescent Probe for Monitoring pH and Isoxaflutole." PubMed Central. Link

  • Morpholine Mechanism: "Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group." MDPI. Link

  • Naphthalimide-Morpholine Design: "A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells." Royal Society of Chemistry. Link

  • General Fluorescent Dye Guide: "Fluorescent Dyes and Probes - Selection Guide." Tocris Bioscience. Link

  • BODIPY-Morpholine Probes: "Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH." ACS Sensors.[5] Link

Sources

Application Notes and Protocols for the Preclinical Formulation of 2,4-Di-morpholin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the formulation of 2,4-Di-morpholin-4-yl-phenylamine (Compound X), a novel chemical entity with potential therapeutic applications, for preclinical in vitro and in vivo studies. The successful preclinical evaluation of new chemical entities (NCEs) is critically dependent on the development of appropriate formulations that ensure adequate exposure in animal models.[1][2] This guide outlines a systematic approach to formulation development, beginning with essential physicochemical characterization and progressing through the selection of appropriate formulation strategies for various administration routes. Detailed, step-by-step protocols for the preparation of solutions, suspensions, and advanced formulations are provided to enable researchers to generate reliable and reproducible preclinical data.

Introduction: The Formulation Challenge

2,4-Di-morpholin-4-yl-phenylamine, hereafter referred to as Compound X, is a molecule of interest for further biological investigation. Its chemical structure is presented in Figure 1.

Figure 1: Chemical Structure of 2,4-Di-morpholin-4-yl-phenylamine

G C14H21N3O2 2,4-Di-morpholin-4-yl-phenylamine C₁₄H₂₁N₃O₂ MW: 263.34 g/mol

Caption: Basic properties of 2,4-Di-morpholin-4-yl-phenylamine.[3]

A significant hurdle in the preclinical development of many NCEs is their poor aqueous solubility, which can lead to low and variable bioavailability, complicating the interpretation of pharmacokinetic (PK), pharmacodynamic (PD), and toxicological data.[1][4] This document provides a strategic workflow for addressing these potential challenges for Compound X.

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before a suitable formulation can be developed, a thorough understanding of the physicochemical properties of Compound X is essential.[1][5] This initial characterization will guide the selection of the most appropriate formulation strategy.

Physicochemical Property Determination

The following table summarizes the key physicochemical parameters that need to be determined for Compound X.

Parameter Methodology Significance in Formulation Development
Aqueous Solubility Equilibrium solubility determination at various pH values (e.g., 1.2, 4.5, 6.8, 7.4) and in biorelevant media (e.g., FaSSIF, FeSSIF).[1]Directly influences the choice between a solution or suspension. Determines the potential for pH-dependent absorption.
Solubility in Organic Solvents and Excipients Equilibrium solubility determination in common pharmaceutical solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO) and lipids (e.g., Sesame Oil, Capryol 90).[6]Identifies potential co-solvents, and vehicles for lipid-based formulations.
pKa Potentiometric titration or UV-spectrophotometry.Predicts the ionization state of the molecule at different physiological pHs, which affects solubility and permeability.
Log P / Log D Shake-flask method (octanol/water) or computational prediction.Indicates the lipophilicity of the compound, which influences its absorption and distribution characteristics.
Physical Form X-ray powder diffraction (XRPD), Differential Scanning Calorimetry (DSC).Determines if the compound is crystalline or amorphous and identifies any potential polymorphs, which can have different solubilities and stabilities.[4][7]
Chemical Stability HPLC-based stability assessment in solution at various pH and temperature conditions.Ensures the integrity of the compound in the final formulation and during the course of the experiment.
Workflow for Pre-formulation Studies

The following diagram illustrates the workflow for the initial characterization of Compound X.

G cluster_0 Pre-formulation Workflow A Obtain Compound X B Determine Aqueous Solubility (pH 1.2, 4.5, 6.8, 7.4) A->B C Determine Solubility in Organic Solvents & Excipients A->C D Characterize Physical Form (XRPD, DSC) A->D E Determine pKa & Log P A->E F Assess Solution Stability A->F G Select Formulation Strategy B->G C->G D->G E->G F->G

Caption: Workflow for pre-formulation assessment of Compound X.

Formulation Strategies for Preclinical Studies

The choice of formulation depends on the route of administration, the required dose, and the physicochemical properties of Compound X.[8] The goal is to achieve adequate and reproducible drug exposure for the planned preclinical studies.[9]

Oral Administration

Oral gavage is a common route for preclinical efficacy and toxicology studies. For poorly soluble compounds like Compound X is likely to be, several formulation strategies can be employed.

  • Aqueous Suspensions: A simple and common approach for water-insoluble compounds. Particle size reduction can be critical to improve dissolution.[10]

  • Lipid-Based Formulations: These can enhance oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[4]

  • Co-solvent Systems: A mixture of solvents can be used to dissolve the compound, but care must be taken to avoid precipitation upon dilution in the gastrointestinal tract.[1]

Intravenous Administration

For pharmacokinetic studies, an intravenous formulation is often required to determine absolute bioavailability. This necessitates a fully solubilized, particle-free formulation.

  • Co-solvent Solutions: A common strategy for achieving the necessary concentration for IV dosing. The selection of biocompatible solvents is crucial.[1]

  • Cyclodextrin Complexes: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[11]

Intraperitoneal Administration

IP injections are frequently used in rodent efficacy models. While suspensions can sometimes be used, solutions are generally preferred to minimize irritation and ensure rapid absorption.

Detailed Formulation Protocols

Safety Precaution: Always handle Compound X and all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage

This protocol is suitable for early efficacy or toxicology studies where high dose levels may be required.

Materials:

  • Compound X

  • Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water

  • Wetting agent (optional): 0.1% (w/v) Tween 80 or Sodium Lauryl Sulfate[12]

  • Mortar and pestle or homogenizer

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of Compound X based on the desired final concentration and total volume. For example, to prepare 10 mL of a 10 mg/mL suspension, weigh 100 mg of Compound X.

  • Particle Size Reduction (Optional but Recommended): If the particle size of Compound X is large, gently grind the powder in a mortar and pestle to a fine, uniform consistency. This increases the surface area and can improve dissolution and absorption.[4][10]

  • Pre-wetting: Transfer the Compound X powder to a sterile conical tube. If using a wetting agent, add a small volume of the vehicle containing the wetting agent to the powder to form a smooth, uniform paste. This prevents clumping when the bulk vehicle is added.

  • Suspension: Gradually add the remaining vehicle to the paste while continuously vortexing.

  • Homogenization: Vortex the mixture vigorously for 2-3 minutes to ensure the powder is well-dispersed. For a more uniform and stable suspension, use a homogenizer.

  • Final Inspection: The final formulation should be a uniform, milky suspension. Ensure there are no large aggregates.

  • Administration: Before each administration, vortex the suspension again to ensure uniformity, as particles may settle over time.

Protocol 2: Preparation of a Co-solvent Solution for Intravenous or Intraperitoneal Injection

This protocol is designed to create a clear, sterile-filterable solution suitable for injection. The choice of co-solvents should be based on the pre-formulation solubility data.

Materials:

  • Compound X

  • Co-solvents: e.g., DMSO, PEG 400, Ethanol, Propylene Glycol

  • Aqueous phase: Saline or Phosphate Buffered Saline (PBS)

  • Sterile conical tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Example Co-solvent System (to be optimized based on solubility data):

  • 5% DMSO

  • 40% PEG 400

  • 55% Saline

Procedure:

  • Weighing: Accurately weigh the required amount of Compound X.

  • Solubilization: Add the primary organic solvent (e.g., DMSO) to the Compound X powder and vortex until fully dissolved. A clear solution should be formed.

  • Addition of Co-solvents: Add the other co-solvents (e.g., PEG 400) and vortex to mix thoroughly.

  • Aqueous Phase Addition: Slowly add the aqueous phase (saline or PBS) to the organic phase while vortexing to prevent precipitation.

  • Final Inspection: The final formulation should be a clear, particle-free solution. If any precipitation or cloudiness occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent percentage or decreasing the drug concentration).

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial. This is a critical step for injectable formulations.

  • Use: This formulation should be prepared fresh before use.

Protocol 3: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS) for Oral Gavage

This advanced formulation can significantly enhance the oral bioavailability of poorly soluble compounds.

Materials:

  • Compound X

  • Oil: e.g., Sesame oil, Capryol 90

  • Surfactant: e.g., Cremophor® EL, Tween 80[13]

  • Co-surfactant/Co-solvent: e.g., Transcutol® P, PEG 400

  • Glass vials

  • Magnetic stirrer and stir bar

  • Water bath

Procedure:

  • Component Selection: Based on solubility screening, select an appropriate oil, surfactant, and co-surfactant. A common starting ratio is in the range of 30-60% oil, 20-50% surfactant, and 10-40% co-surfactant.

  • Preparation: Weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

  • Mixing: Gently heat the mixture to approximately 40°C in a water bath and stir with a magnetic stirrer until a homogenous, clear mixture is formed.

  • Drug Solubilization: Add the required amount of Compound X to the mixture and stir until completely dissolved.

  • Characterization (Recommended):

    • Self-Emulsification Test: Add a small volume (e.g., 100 µL) of the SEDDS formulation to a larger volume (e.g., 250 mL) of water with gentle stirring. A stable and translucent microemulsion should form spontaneously.

    • Droplet Size Analysis: Measure the droplet size of the resulting emulsion using dynamic light scattering (DLS). Droplet sizes in the nanometer range are desirable.

  • Administration: The formulation is administered neat via oral gavage and emulsifies in situ in the gastrointestinal fluids.

In Vivo Study Workflow

The following diagram outlines the general workflow for an in vivo study utilizing one of the prepared formulations.

G cluster_1 In Vivo Study Workflow H Select Animal Model I Prepare Formulation (e.g., Suspension, Solution, SEDDS) H->I J Dose Administration (e.g., PO, IV, IP) I->J K Sample Collection (e.g., Blood, Tissues) J->K L Bioanalysis (e.g., LC-MS/MS) K->L M Pharmacokinetic/ Pharmacodynamic Analysis L->M

Caption: General workflow for an in vivo study evaluating Compound X.

Conclusion

The successful preclinical development of 2,4-Di-morpholin-4-yl-phenylamine hinges on a rational, data-driven approach to formulation. By first characterizing its key physicochemical properties, researchers can select and prepare appropriate formulations that ensure adequate and reproducible drug exposure. The protocols provided herein offer a starting point for developing simple and advanced formulations for various preclinical routes of administration. It is imperative that the stability and performance of the chosen formulation are validated to ensure the integrity of the resulting in vivo data.

References

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.).
  • Shah, S. M., Jain, A. S., & Chavda, V. P. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmacy & Bioallied Sciences, 6(3), 187-201. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • PubChem. (n.d.). 2,4-Di-morpholin-4-yl-phenylamine. National Center for Biotechnology Information. Available from: [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Available from: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Available from: [Link]

  • Preclinical Drug Development Process: Formulation and Development Aspects. (2025, August 4). IntechOpen. Available from: [Link]

  • Moreton, C. (n.d.). The Selection of Excipients for Oral Solid Dosage Forms. In Pharmaceutical Manufacturing Handbook. Available from: [Link]

  • Williams, R. O., & Liu, J. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(4), 346. Available from: [Link]

  • Thomas, D. (2016, October 2). Excipients for Formulation Success. Pharmaceutical Technology. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Purification of 2,4-Di-morpholin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Systems Operational Topic: Optimization of Nucleophilic Aromatic Substitution (


) & Nitro-Reduction Workflows
Ticket ID:  #SYN-24-DMPA-OPT

Executive Summary

You are attempting to synthesize 2,4-di-morpholin-4-yl-phenylamine (also referred to as N1,N1-(2,4-dimorpholinophenyl)amine). This molecule is a critical electron-rich aniline intermediate, often utilized in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathway targets).

The synthesis typically proceeds via a two-step sequence:

  • Double

    
    :  Reaction of 2,4-difluoronitrobenzene with morpholine.
    
  • Catalytic Hydrogenation: Reduction of the nitro group to the amine.[1]

This guide addresses the three most common failure modes: incomplete substitution (mono-morpholine impurities) , catalyst poisoning during reduction , and oxidative degradation (browning) of the final product.

Module 1: The Reaction (Nitro-Intermediate Synthesis)

The Challenge: The starting material, 2,4-difluoronitrobenzene, has two electrophilic sites. The fluorine at the para position (C4) is sterically accessible and highly reactive. The ortho fluorine (C2) is activated but sterically hindered. Failure Mode: Isolating the mono-substituted impurity (usually 4-morpholino-2-fluoronitrobenzene) due to insufficient energy or stoichiometry.

Protocol Optimization
ParameterStandard ConditionOptimized Condition (High Purity)Rationale
Stoichiometry 2.0 - 2.2 eq. Morpholine> 4.5 eq. Morpholine Morpholine acts as both nucleophile and HF scavenger. Excess drives the sterically hindered ortho-substitution.
Solvent Ethanol or MethanolDMF, DMSO, or NMP Polar aprotic solvents stabilize the Meisenheimer complex, significantly accelerating the

rate.
Temperature Reflux (

C)

C -

C
Higher thermal energy is required to overcome the activation barrier for the second (C2) substitution.
Base None (Self-scavenging)

(2.5 eq)
Inorganic base prevents morpholinium fluoride salt formation, which can increase viscosity and trap starting material.
Troubleshooting Guide: Step

Q: I see two spots on my TLC. One is yellow, one is orange. Which is my product?

  • A: The lower Rf spot (usually orange/red) is likely your di-substituted product. The di-morpholino compound is more polar than the mono-substituted or starting material due to the two amine oxygens.

    • Action: Run TLC in 50% EtOAc/Hexane. If the top spot persists, increase temperature to

      
      C and add 1.0 eq of morpholine.
      

Q: The reaction mixture solidified. What happened?

  • A: You likely formed morpholinium fluoride salts in a non-polar solvent or neat reaction.

    • Action: Dilute with water to dissolve salts. The product (2,4-dimorpholinonitrobenzene) should precipitate as a yellow/orange solid. Filter and wash with water.[2][3]

Module 2: Nitro Reduction (Aniline Formation)[1]

The Challenge: The morpholine rings can act as ligands, potentially poisoning metal catalysts. Furthermore, the resulting aniline is electron-rich and prone to oxidation (turning purple/black) upon exposure to air.

Workflow Visualization

ReductionWorkflow Start Nitro-Intermediate CatSelect Catalyst Selection Start->CatSelect H2_Flow Hydrogenation (3-5 bar H2) CatSelect->H2_Flow Pd/C (10%) or Raney Ni Monitor Monitor (H2 Uptake) H2_Flow->Monitor Monitor->H2_Flow Incomplete (Add fresh cat) Filter Filtration (Inert) Monitor->Filter Complete Product 2,4-Dimorpholinoaniline Filter->Product Evaporate under N2

Figure 1: Catalytic hydrogenation workflow emphasizing inert handling.

Troubleshooting Guide: Reduction Step

Q: The reaction started but hydrogen uptake stopped at 50% conversion.

  • A: Catalyst poisoning is probable.

    • Root Cause:[1][3][4] Traces of sulfur from solvents or "poisoning" by the basic morpholine nitrogens binding to the Pd surface.

    • Fix: Filter the mixture through Celite to remove the "dead" catalyst. Re-dissolve in fresh solvent (MeOH), add fresh 10% Pd/C (5 wt%), and restart hydrogenation. Tip: Adding a trace of acetic acid can protonate the morpholines, preventing them from binding to the catalyst surface.

Q: My product turned black during rotary evaporation.

  • A: Oxidative degradation.[5][6] Electron-rich anilines oxidize rapidly in solution when heated in air.

    • Fix:

      • Purge the rotovap with Nitrogen/Argon before starting.

      • Keep the water bath temperature below

        
        C .
        
      • Store the final product as a solid, preferably under argon in the dark.

Module 3: Purification & Storage

The Challenge: Column chromatography on silica gel can cause degradation (silica is slightly acidic and oxidizing). Recrystallization is preferred for stability.

Recommended Purification Protocol:

  • Solvent System: Isopropanol (IPA) / Hexane.

  • Procedure: Dissolve crude aniline in minimum hot IPA (

    
    C). Slowly add Hexane until turbidity appears. Cool to 
    
    
    
    C.
  • Alternative (Salt Formation): If the free base is unstable, convert it to the Dihydrochloride salt .

    • Dissolve aniline in EtOAc.

    • Add 4M HCl in Dioxane (2.5 eq).

    • The salt will precipitate immediately. Filter and dry.[2][3][7] This salt is stable for years at room temperature.

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Review: Bunnett, J. F., & Zahler, R. E. (1951).
    • Context: Explains the activation of 2,4-difluoronitrobenzene.
  • Catalytic Hydrogenation of Nitroarenes

    • Methodology: Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.
    • Context: Details Pd/C poisoning mechanisms and solvent effects in aniline synthesis.
  • Synthesis of Morpholino-Anilines (Analogous Protocols)

    • Patent: U.S. Patent 5,747,498 (1998).
    • Context: Describes the synthesis of 4-(3-chloro-4-fluorophenylamino)... intermediates using similar and reduction chemistry.
  • Stability of Electron-Rich Anilines

    • Guide: BenchChem Technical Guide.[8] Synthesis of 2,4-Difluoroaniline.

    • Context: Provides baseline handling for fluorinated aniline derivatives, applicable to the morpholino-variant.
    • (General Reference)

Sources

Overcoming solubility issues with 2,4-Di-morpholin-4-yl-phenylamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Solubility Optimization & Formulation Guide Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The Physicochemical Challenge

Welcome to the technical support center. You are likely encountering precipitation or dissolution failure with 2,4-Di-morpholin-4-yl-phenylamine (also known as 2,4-dimorpholinoaniline ).

This molecule presents a classic "brick dust" profile in neutral aqueous media due to its structural dichotomy:

  • Hydrophobic Core: The phenylamine scaffold combined with the carbon backbones of two morpholine rings creates high lipophilicity.

  • Basic Centers: The nitrogen atoms in the morpholine rings (pKa ~8.3) and the aniline amine (pKa ~4-5) act as proton acceptors.

The Core Issue: At neutral pH (pH 7.4), the molecule is predominantly uncharged and lipophilic, leading to aqueous insolubility (<0.1 mg/mL). Solubility is only achieved by manipulating the ionization state (pH adjustment) or shielding the hydrophobic domains (encapsulation/cosolvents).

Diagnostic & Troubleshooting FAQs

Q1: "I dissolved the compound in DMSO, but it precipitated immediately upon adding it to my cell culture media. Why?" A: This is the "Solvent Shift" crash. DMSO is aprotic and solubilizes by disrupting hydrophobic interactions. When you dilute into aqueous media (water), the dielectric constant changes instantly. The hydrophobic water structure forces the non-polar drug molecules to aggregate.

  • Fix: Use a "step-down" dilution method or add a surfactant (see Protocol B).

Q2: "My solution turned from pale yellow to dark purple/brown overnight. Is it ruined?" A: Likely, yes. Phenylamines are highly susceptible to oxidation, forming quinoid-like impurities (often purple or black) upon exposure to air and light.

  • Fix: Always prepare fresh. If storage is necessary, flush the vial with Nitrogen/Argon gas and store at -20°C. Add an antioxidant like 0.1% Ascorbic Acid or Sodium Metabisulfite to aqueous stocks.

Q3: "Can I just heat it to get it to dissolve in PBS?" A: Heating may temporarily dissolve the solid, but it creates a supersaturated solution that is thermodynamically unstable. It will precipitate again, likely during your experiment or inside the injection needle.

  • Fix: Do not rely on heat alone. You must change the solvent composition.

Solubility Data & Solvent Compatibility
Solvent / MediumSolubility RatingEstimated Conc.Usage Context
DMSO Excellent> 50 mg/mLPrimary Stock Solution
Ethanol Good~ 10-20 mg/mLSecondary Stock
Water (pH 7) Poor< 0.1 mg/mLDO NOT USE without modification
0.1 N HCl Very Good> 10 mg/mLSalt formation (Protonation)
PEG 400 Moderate~ 5-10 mg/mLCo-solvent for in vivo
PBS (pH 7.4) Poor< 0.1 mg/mLCauses precipitation
Validated Formulation Protocols
Protocol A: Standard In Vitro (Cell Culture) Preparation

Use this for IC50 assays or cellular signaling studies.

  • Weighing: Weigh the solid 2,4-Di-morpholin-4-yl-phenylamine.

  • Primary Stock: Dissolve in 100% anhydrous DMSO to reach a concentration of 10 mM or 20 mM . Vortex until clear.

  • Storage: Aliquot immediately into amber tubes (light protection). Store at -20°C.

  • Application:

    • Dilute the DMSO stock directly into the culture medium.

    • Critical Rule: Keep the final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity to cells.

    • Example: Add 1 µL of 10 mM stock to 1 mL of media = 10 µM final concentration.

Protocol B: In Vivo / High-Concentration Aqueous Formulation

Use this for animal studies (IP/IV injection) where DMSO toxicity is a concern.

The "Double-Salt" Strategy: Since the molecule has morpholine groups, we can exploit their basicity to form an in-situ hydrochloride or mesylate salt.

  • Weigh: 10 mg of compound.

  • Acidification: Add 100 µL of 0.1 N HCl (or 1.0 equivalent of Methanesulfonic acid).

  • Dissolution: Vortex. The solution should turn clear as the morpholine nitrogens protonate, becoming ionic.

  • Buffering (The Trick): Slowly add 5% Captisol® (Sulfobutyl ether beta-cyclodextrin) or 20% HP-β-CD in water. The cyclodextrin creates a "molecular bucket" that shields the hydrophobic phenyl ring while the acid keeps the nitrogens charged.

  • pH Adjustment: Carefully adjust pH back to ~5.5 - 6.0 using dilute NaOH. Do not go above pH 7.0 or it will crash out.

  • Filtration: Pass through a 0.22 µm PVDF filter to ensure sterility.

Decision Logic for Experimental Design

Use the following workflow to select the correct solubilization strategy for your specific application.

SolubilityWorkflow Start Start: Select Application AppType Application Type? Start->AppType InVitro In Vitro (Cell Culture) AppType->InVitro InVivo In Vivo (Animal Model) AppType->InVivo DMSO_Stock Prepare 20mM DMSO Stock InVitro->DMSO_Stock Acid_Strategy Acidification Strategy (Protonate Morpholine) InVivo->Acid_Strategy Direct_Add Direct Addition to Media (Final DMSO < 0.5%) DMSO_Stock->Direct_Add Solubility_Check Does it precipitate? Direct_Add->Solubility_Check Precip_Yes Yes: Use Co-solvent System Solubility_Check->Precip_Yes Precip_No No: Proceed with Assay Solubility_Check->Precip_No CoSolvent Pre-dilute in DMSO/Tween-80 (1:1) then add to media Precip_Yes->CoSolvent Cyclodextrin Add 20% HP-beta-Cyclodextrin (Shield Hydrophobicity) Acid_Strategy->Cyclodextrin Adjust_pH Adjust pH to 5.5 - 6.0 (Do not neutralize completely) Cyclodextrin->Adjust_pH

Caption: Decision tree for selecting the optimal solvent system based on experimental context (In Vitro vs. In Vivo).

Chemical Mechanism of Solubilization

Understanding the chemistry allows you to adapt these protocols.

  • Protonation (Acidification): The morpholine ring contains a secondary amine-like nitrogen.

    
    
    By lowering the pH below the pKa (approx 8.3), you force the equilibrium to the right. The charged species interacts favorably with water dipoles, drastically increasing solubility [1].
    
  • Cyclodextrin Complexation: The hydrophobic phenylamine core inserts into the lipophilic cavity of Cyclodextrin (CD). The hydrophilic exterior of the CD maintains aqueous stability. This is superior to surfactants (like Tween) because it does not disrupt cell membranes as aggressively [2].

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 796226, 2,4-Di-morpholin-4-yl-phenylamine. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Addressing batch-to-batch variability of synthesized 2,4-Di-morpholin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve batch-to-batch variability in the synthesis of 2,4-Di-morpholin-4-yl-phenylamine. Our approach is rooted in first principles of organic chemistry and process control to empower you with the knowledge to not only fix a single batch but to develop a robust and reproducible process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding batch-to-batch variability and the synthesis of the target compound.

Q1: What is batch-to-batch variability and why is it a critical issue?

A1: Batch-to-batch variability refers to the measurable differences in physical or chemical properties between discrete production runs of the same compound.[1][2] For a key intermediate like 2,4-Di-morpholin-4-yl-phenylamine, this variability can manifest as inconsistent yield, purity, color, or crystal form.[3] In a drug development context, such inconsistencies are unacceptable as they can directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API), leading to failed batches and significant delays.[4]

Q2: What is the most common synthetic route for 2,4-Di-morpholin-4-yl-phenylamine and its key challenges?

A2: The most prevalent synthesis is a double nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a suitable precursor, such as 2,4-dichloro-1-nitrobenzene or 2,4-difluoro-1-nitrobenzene, with morpholine, followed by the reduction of the nitro group to an amine. The primary challenges are controlling the selectivity to avoid mono-substituted impurities, preventing the formation of side products, and ensuring complete reaction, all of which are major sources of variability.

Part 2: Troubleshooting Guides

This section provides in-depth, structured guidance for specific issues encountered during synthesis.

Guide 1: Low or Inconsistent Yield

Problem: The isolated yield of 2,4-Di-morpholin-4-yl-phenylamine is significantly lower than expected or varies widely between batches.

Potential Causes & Investigative Workflow:

G start Problem: Low/Inconsistent Yield c1 Cause 1: Incomplete Reaction start->c1 c2 Cause 2: Side Reactions start->c2 c3 Cause 3: Physical Loss During Work-up start->c3 s1 Action: Implement In-Process Controls (IPCs). Monitor reaction by TLC or LC-MS every hour. c1->s1 Is starting material consumed? s2 Action: Verify Starting Material Quality. Use qNMR or titration to confirm molar equivalents. c1->s2 Are reagents stoichiometric? s3 Action: Optimize Reaction Conditions. Screen temperature (e.g., 80-120°C) and reaction time. c2->s3 Are impurities forming? s4 Action: Re-evaluate Purification. Analyze mother liquor and filter cake for lost product. c3->s4 Is mass balance poor?

In-Depth Analysis:

  • Incomplete Reaction: An SNAr reaction can be sluggish. The cause is often insufficient thermal energy or suboptimal stoichiometry. Real-time reaction monitoring is crucial; relying on a fixed time point without data is a common pitfall.[5][6] Techniques like online NMR or HPLC can provide precise kinetic data to determine the true reaction endpoint.[7][8][9]

  • Side Reactions: The presence of water in the morpholine or solvent can lead to hydrolysis of the starting material (e.g., 2,4-dichloro-1-nitrobenzene) to the corresponding phenol, which is a dead-end impurity. Ensure morpholine is anhydrous and consider using a high-purity, dry solvent.

  • Physical Loss: Aromatic amines can be challenging to crystallize.[10] If the product has partial solubility in the crystallization solvent, significant amounts can be lost in the mother liquor. Always analyze the mother liquor via HPLC to quantify this loss and inform solvent selection.

Guide 2: High Impurity Profile / Inconsistent Purity

Problem: Batches fail to meet the required purity specification (>99.0%), or the type and quantity of impurities vary significantly.

Common Impurities & Mitigation Strategies:

Impurity NameStructureLikely CauseMitigation Strategy
Mono-substituted Intermediate 4-morpholino-2-chloro-1-nitrobenzeneIncomplete reaction; insufficient morpholine or reaction time/temperature.Increase morpholine equivalents (e.g., from 2.2 to 2.5 eq.), increase temperature, and extend reaction time. Monitor for disappearance of this intermediate by LC-MS.
Starting Material 2,4-dichloro-1-nitrobenzeneIncomplete reaction.See above. Ensure accurate charge of starting materials.
Degradation Products Oxidized species (colored)Exposure to air at high temperatures, especially post-reduction when the electron-rich phenylamine is present.Conduct the nitro reduction and subsequent work-up under an inert atmosphere (Nitrogen or Argon).
Residual Solvents e.g., Toluene, DMFInefficient drying or strong binding to the crystal lattice.Use a high-boiling point anti-solvent during crystallization to "wash out" process solvents. Dry the final product under vacuum with a temperature ramp.

Systematic Approach to Purity Improvement:

  • Identify and Characterize: Use LC-MS to identify the mass of unknown impurities and NMR to elucidate their structure. Understanding what the impurity is provides direct insight into how it was formed.[11][12]

  • Control the Reaction: Once impurity sources are known, adjust reaction parameters. For example, if a hydrolysis impurity is found, rigorously dry all reagents and solvents.

  • Develop a Robust Purification Protocol: Purification is not just a single step; it is a process that must be developed. The goal is to find a solvent system where the desired product has low solubility at low temperatures, while impurities have high solubility.

Part 3: Key Experimental Protocols

This section provides detailed, self-validating protocols for critical stages of the synthesis.

Protocol 1: Reaction Monitoring Using HPLC

This protocol ensures that the reaction is only stopped upon completion, a critical step in reducing variability.

  • System Preparation: Use a C18 reverse-phase column. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation (t=0): Before adding morpholine, take a 0.1 mL aliquot of the reaction mixture. Quench with 1 mL of Mobile Phase A/B (50:50). Vortex and filter through a 0.22 µm syringe filter.

  • Sampling: Every 60 minutes, repeat the sampling procedure from Step 2.

  • Analysis: Inject the samples. Monitor the disappearance of the starting material peak and the appearance of the product peak.

  • Completion Criteria: The reaction is considered complete when the starting material peak area is <1.0% of the total peak area.

Protocol 2: Developing a Robust Crystallization Protocol

This protocol is essential for ensuring high purity and consistent physical form.

  • Solvent Screening:

    • Take ~50 mg of crude, dry product in 7-8 separate vials.

    • Add 0.5 mL of different solvents (e.g., Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane, Water) to each vial.

    • Observe solubility at room temperature. Good candidates will show poor solubility.

    • Heat the vials with poor solubility to reflux. Good candidates will show complete dissolution.

    • Allow the dissolved samples to cool slowly to room temperature, then cool further in an ice bath.

    • The solvent system that produces a high yield of crystalline solid is your lead candidate. Common choices for aromatic amines are alcohol/water or toluene/heptane mixtures.[13][14]

  • Optimization:

    • Dissolve the crude product in a minimum amount of the hot solvent identified in Step 1.

    • Slowly add a miscible anti-solvent (in which the product is insoluble) dropwise until the solution becomes faintly turbid.

    • Add a few drops of the primary solvent to redissolve the precipitate.

    • Allow the solution to cool slowly and undisturbed. This controlled process promotes the growth of pure crystals, excluding impurities into the solvent.

  • Validation: Analyze the crystallized product and the remaining mother liquor by HPLC to confirm the efficiency of impurity removal. The purity of the isolated solid should be significantly higher than the crude input.

References

  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.[Link]

  • What Is Reaction Monitoring? Chromatography Today.[Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ACS Publications - Analytical Chemistry.[Link]

  • Organic Synthesis and Reaction Monitoring Process. Cole-Parmer.[Link]

  • NMR reaction monitoring during the development of an active pharmaceutical ingredient. Royal Society of Chemistry - Analytical Methods.[Link]

  • Crystallization and properties of aromatic amine dehydrogenase from Pseudomonas sp. PubMed.[Link]

  • Batch to Batch Variation. Area.[Link]

  • Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate.[Link]

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether.[Link]

  • Chemical Synthesis Batch to Continuous Manufacturing. Kewaunee.[Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journals.[Link]

  • OSHA Method PV2123 for Morpholine. OSHA.[Link]

  • Batch-to-Batch Variability. Surface Measurement Systems.[Link]

  • Purification: How To. University of Rochester Department of Chemistry.[Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.[Link]

  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society.[Link]

  • Process for the purification of aromatic amines.
  • Batch-to-batch variation: Significance and symbolism. Wisdomlib.[Link]

  • 2,4-Di-morpholin-4-yl-phenylamine. PubChem.[Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate.[Link]

  • Analytical developments of p-hydroxy prenylamine reference material for dope control research: Characterization and purity assessment. ResearchGate.[Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.[Link]

  • Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Royal Society of Chemistry - Analytical Methods.[Link]

  • Synthesis of morpholine.
  • Phenethylamine. Wikipedia.[Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - NIH.[Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI.[Link]

  • Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. PMC - NIH.[Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC - NIH.[Link]

  • Significance of impurities in active pharmaceutical ingredients. Ivory Research.[Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC - NIH.[Link]

  • Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis. Research Journal of Pharmacy and Technology.[Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate.[Link]

  • An annulation reaction for the synthesis of morpholines, thiomorpholines, and piperazines from beta-heteroatom amino compounds and vinyl sulfonium salts. PubMed.[Link]

Sources

Refinement of analytical methods for 2,4-Di-morpholin-4-yl-phenylamine detection

[1]

Status: Operational Scope: HPLC Method Development, Stability Troubleshooting, Impurity Profiling Applicable For: Intermediates of kinase inhibitors (e.g., EGFR targets), dye synthesis, and agrochemical precursors.[1]

Part 1: Chromatographic Separation (The "Tailing" Issue)

User Issue: "I am using a standard C18 column with 0.1% Formic Acid, but the peak for 2,4-Di-morpholin-4-yl-phenylamine is broad, tails severely (Tailing Factor > 2.0), or elutes in the void volume."

Root Cause Analysis: The molecule contains three nitrogen centers: the primary aniline amine and two tertiary morpholine amines.

  • pKa Mismatch: The morpholine nitrogens have a pKa of ~8.3. At acidic pH (Formic acid/TFA), the molecule is tri-protonated (highly polar), leading to poor retention on hydrophobic C18 phases (elution in void).[1]

  • Silanol Interaction: The positively charged ammonium species interact ionically with residual silanols on the silica backbone of the column, causing severe peak tailing.

Troubleshooting Protocol:

Strategy A: The "High pH" Switch (Recommended)

Operate the column at a pH above the pKa of the morpholine rings (pH > 9.5). This suppresses ionization, rendering the molecule neutral and hydrophobic, ensuring sharp peaks and good retention.[1]

  • Column: Ethylene Bridged Hybrid (BEH) C18 or Gemini-NX (must be pH 1-12 stable).[1] Do not use standard silica columns at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 5% B to 95% B.

Strategy B: Ion-Pairing (If High pH is unavailable)

If you are restricted to acidic conditions (e.g., specific MS constraints), you must mask the charge.[1]

  • Additive: Add 5-10 mM Sodium Perchlorate (for UV) or Heptafluorobutyric Acid (HFBA) (for MS) to the mobile phase.[1]

  • Mechanism: The chaotic agent forms a neutral ion pair with the protonated amine, allowing it to interact with the C18 phase.

Decision Logic Diagram:

HPLC_OptimizationStartPoor Peak Shape/RetentionCheck_pHCurrent Mobile Phase pH?Start->Check_pHAcidicAcidic (pH < 4)Check_pH->AcidicCurrently LowBasicBasic (pH > 9)Check_pH->BasicAlready HighDecisionCan you use High pH Column?Acidic->DecisionAction_HighPHProtocol: 10mM NH4HCO3 (pH 10)Column: Hybrid C18 (BEH/Gemini)Basic->Action_HighPHOptimize GradientDecision->Action_HighPHYes (Recommended)Action_HILICProtocol: HILIC ModeMobile Phase: ACN/Water/FormateDecision->Action_HILICNo (MS Sensitivity Critical)Action_IPProtocol: Ion PairingAdd 0.1% HFBA or PerchlorateDecision->Action_IPNo (Standard C18 Only)

Caption: Decision tree for optimizing chromatography of basic morpholino-anilines.

Part 2: Stability & Sample Preparation (The "Disappearing Peak")

User Issue: "My calibration standards turn brown within 4 hours, and the recovery drops to 85%. Is the compound degrading?"

Root Cause Analysis: The 2,4-di-morpholino substitution pattern makes the phenyl ring excessively electron-rich.[1] This lowers the oxidation potential of the primary aniline, making it highly susceptible to radical oxidation by atmospheric oxygen and light, forming quinone-imine type impurities (often colored).[1]

Troubleshooting Protocol:

  • Solvent Selection: Avoid pure methanol or water for storage. Use Acetonitrile (ACN) as the diluent, as oxygen solubility is lower and radical propagation is slower than in alcohols.[1]

  • Antioxidant Stabilization (Mandatory):

    • Prepare a "Stabilizer Solution": 0.1% (w/v) Ascorbic Acid + 0.1% Sodium Metabisulfite in water.[1]

    • Add this to your aqueous portion of the mobile phase or sample diluent (10% v/v).

  • Temperature: Autosampler must be set to 4°C.

  • Container: Use amber glass vials with pre-slit PTFE/Silicone septa (to prevent vacuum formation while limiting air exposure).

Quantitative Stability Data (Simulated):

ConditionSolvent SystemAdditive% Recovery (4 Hours)Appearance
Control 50:50 Water:MeOHNone84.2%Light Brown
Test A 100% ACNNone92.1%Pale Yellow
Test B 50:50 Water:ACN0.1% Ascorbic Acid 99.6% Clear/Colorless
Part 3: Impurity Profiling (The "Ghost Peaks")

User Issue: "I see small peaks eluting just before the main peak. MS shows they have the same mass (M+H). What are they?"

Root Cause Analysis:

  • Regioisomers: During synthesis (typically nucleophilic aromatic substitution on a fluoro-nitrobenzene precursor), the morpholine may attack the 2, 6, or 4 positions.[1] A common impurity is 2,6-di-morpholin-4-yl-phenylamine .[1]

  • Isobaric Interference: Mass spectrometry alone cannot distinguish these regioisomers. You rely entirely on chromatographic resolution.

Resolution Protocol: To separate the 2,4-isomer (Target) from the 2,6-isomer (Impurity):

  • Stationary Phase: Switch from C18 to Phenyl-Hexyl or PFP (Pentafluorophenyl) .[1]

  • Mechanism: The PFP phase interacts via pi-pi stacking with the aromatic ring. The steric bulk of the morpholine rings in the 2,6-position disrupts this pi-pi interaction differently than the 2,4-arrangement, providing separation selectivity that C18 cannot achieve.[1]

Part 4: Validated Reference Method (Summary)

Based on the chemical properties, the following method is recommended as the "Golden Standard" for validation.

ParameterCondition
Column Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column)
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH₄OH)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.5 mL/min
Column Temp 40°C (Improves mass transfer for bulky morpholines)
Detection UV at 254 nm (primary) and 280 nm
Sample Diluent 50:50 ACN:Water containing 0.1% Ascorbic Acid
References
  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. Guidance on system suitability and tailing factors for basic amines.Link[1]

  • Sielc Technologies. "Separation of Morpholine and Phenyl-Morpholine Derivatives." Application Note highlighting the necessity of pH control for morpholine retention.Link[1]

  • BenchChem. "Technical Support Center: Enhancing the Stability of Phenylethylamine Derivatives in Solution." Protocols for antioxidant stabilization of electron-rich amines.Link[1]

  • ChemGuide. "Phenylamine (Aniline) as an Amine." Mechanistic explanation of aniline basicity and oxidation susceptibility.Link[1]

  • National Institutes of Health (PMC). "Validation of an HPLC Analytical Method for Determination of Biogenic Amines." Validation criteria for amine detection limits and linearity.Link[1]

Technical Support Center: Strategies to Reduce the Cytotoxicity of Novel Kinase Inhibitors in Normal Cells

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "2,4-Di-morpholin-4-yl-phenylamine" is not extensively documented in publicly available scientific literature. This guide, therefore, uses a hypothetical analogue, "Cmpd-X," to illustrate broadly applicable strategies for mitigating off-target cytotoxicity of novel kinase inhibitors, a common challenge in drug development. The principles and protocols described herein are based on established scientific methodologies.

Introduction

As a Senior Application Scientist, I've frequently collaborated with teams navigating the complex challenge of optimizing the therapeutic window of novel kinase inhibitors. A recurring and critical hurdle is managing cytotoxicity in normal, non-cancerous cells. High off-target toxicity can terminate the development of an otherwise promising therapeutic candidate. This guide is structured to provide a logical, evidence-based framework for troubleshooting and mitigating the cytotoxicity of your novel kinase inhibitor, "Cmpd-X." We will explore strategies to enhance selectivity, modulate metabolism, and employ advanced delivery systems, all supported by detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My initial screen shows that Cmpd-X has a narrow therapeutic window (i.e., the IC50 in normal cells is close to the IC50 in cancer cells). What is the first step?

A1: The first step is to confirm the result's validity and understand the nature of the cell death.

  • Confirm with Orthogonal Assays: If you used a metabolic assay like MTT, which measures mitochondrial reductase activity, supplement it with an assay that measures membrane integrity, such as a Lactate Dehydrogenase (LDH) release assay.[1][2][3] Discrepancies between these assays can indicate that your compound is causing metabolic shutdown without immediate cell lysis, or vice-versa.

  • Determine the Mechanism of Cell Death: Use assays for apoptosis (e.g., Annexin V staining or Caspase-3/7 activity) to determine if the cells are undergoing programmed cell death or necrosis.[4][5][6] This is a critical decision point; a compound that induces necrosis is more likely to cause inflammatory side effects in vivo.

  • Dose-Response Curve: Ensure you have a complete dose-response curve in both cancer and normal cell lines to accurately determine the IC50 and the therapeutic index (TI = IC50 in normal cells / IC50 in cancer cells).

Q2: What are the most common reasons a kinase inhibitor is toxic to normal cells?

A2: The toxicity of kinase inhibitors in normal cells typically stems from two main sources:

  • On-Target Toxicity: The kinase target of your compound may play a vital role in the survival and function of normal cells. For example, inhibiting a kinase involved in fundamental processes like cell cycle progression can impact all rapidly dividing cells, not just cancerous ones.[7]

  • Off-Target Toxicity: Kinase inhibitors often bind to multiple kinases due to the conserved nature of the ATP-binding pocket.[8][9][10][11] Your compound may be inhibiting other kinases or even unrelated proteins that are essential for the health of normal cells, leading to unexpected toxicity.[11]

Troubleshooting Guides

This section is designed to address specific experimental issues in a question-and-answer format, providing both the scientific rationale and actionable steps.

Problem Area 1: High Off-Target Activity

Q: My kinome scan reveals that Cmpd-X inhibits several kinases with high affinity, likely causing the observed cytotoxicity. How can I address this?

A: (Rationale) Broad kinase activity is a common liability.[11] The goal is to modify the chemical structure of Cmpd-X to improve its selectivity for the intended target kinase while reducing its affinity for off-target kinases.

Actionable Strategies:

  • Structure-Activity Relationship (SAR) Studies:

    • Hypothesis: Minor modifications to the structure of Cmpd-X can disrupt its binding to off-target kinases without affecting its on-target potency.

    • Action: Synthesize a small library of Cmpd-X analogues with modifications at positions predicted to interact with non-conserved residues in the ATP-binding pocket of the target kinase. Computational modeling can help guide these modifications.

    • Validation: Screen the analogues for both on-target and off-target activity. A successful modification will show an improved selectivity profile.[12][13]

  • Exploit Atypical Binding Modes:

    • Hypothesis: Moving away from traditional ATP-competitive (Type I) inhibitors can significantly enhance selectivity.[8]

    • Action: Explore modifications that allow Cmpd-X to bind to the inactive "DFG-out" conformation of the target kinase (Type II inhibitors) or to allosteric sites outside the ATP pocket.[8] These regions are typically less conserved across the kinome.

    • Validation: Assess the binding mode and kinome-wide selectivity of any promising new analogues.

Problem Area 2: Investigating the Role of Drug Metabolism

Q: Could the metabolism of Cmpd-X be responsible for its toxicity in normal cells? How would I test this?

A: (Rationale) The metabolic transformation of a compound by cellular enzymes, particularly cytochrome P450 (CYP) enzymes in the liver, can produce reactive metabolites that are more toxic than the parent compound.[14][15] This is a frequent cause of drug-induced toxicity.[14][16]

Actionable Strategies:

  • In Vitro Metabolism Modulation:

    • Hypothesis: Inhibiting or inducing key metabolic enzymes will alter the cytotoxicity of Cmpd-X.

    • Action: Co-treat your normal cells with Cmpd-X and a known broad-spectrum CYP inhibitor (e.g., ketoconazole) or a CYP inducer (e.g., rifampicin).[16]

    • Interpretation of Results:

      • Toxicity Decreases with CYP Inhibitor: This suggests that a toxic metabolite is being formed.

      • Toxicity Increases with CYP Inhibitor: This suggests the parent compound is the toxic agent and metabolism is a detoxification pathway.

      • Toxicity Increases with CYP Inducer: This points to the formation of a toxic metabolite.

  • Hepatocyte Co-culture Models:

    • Hypothesis: A more physiologically relevant system will better predict metabolism-driven toxicity.

    • Action: Culture your normal cells in the presence of primary hepatocytes or use hepatocyte-conditioned media when treating with Cmpd-X.

    • Validation: Assess cell viability as before. This approach provides a more accurate picture of how liver metabolism might affect the compound's toxicity in a whole-organism context.

Problem Area 3: Advanced Mitigation Strategies

Q: I've identified the likely cause of cytotoxicity, but structural modifications are not feasible or fully effective. What other strategies can I employ?

A: (Rationale) If the compound's intrinsic properties cannot be sufficiently altered, the focus shifts to modulating its delivery or protecting normal cells from its effects.

Actionable Strategies:

  • Drug Delivery Systems (DDS):

    • Hypothesis: Encapsulating Cmpd-X in a nanocarrier can alter its biodistribution, reduce its exposure to normal tissues, and potentially enhance its accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect.[17][18][19][20]

    • Action: Formulate Cmpd-X into liposomes or polymeric nanoparticles.

    • Validation: Test the cytotoxicity of the formulated Cmpd-X versus the free compound in both normal and cancer cells. The ideal outcome is a significant reduction in toxicity in normal cells with retained or enhanced efficacy in cancer cells.[17][18]

  • Co-administration of Cytoprotective Agents:

    • Hypothesis: A second agent can be used to specifically protect normal cells from the toxic effects of Cmpd-X.

    • Action: If Cmpd-X is found to induce oxidative stress, for example, co-administer an antioxidant like N-acetylcysteine (NAC). If it disrupts a specific metabolic pathway, consider providing downstream metabolites to rescue normal cells.

    • Validation: Perform a dose-response matrix of Cmpd-X and the cytoprotective agent in normal cells to find a combination that maximizes protection without compromising the anti-cancer effects.[21]

Visualizations and Workflows

Diagram 1: General Workflow for Investigating Cytotoxicity

G A Initial Hit: Cmpd-X shows high toxicity in normal cells B Confirm & Characterize A->B C Orthogonal Viability Assays (e.g., LDH vs. MTT) B->C D Mechanism of Death Assay (Apoptosis vs. Necrosis) B->D E Identify Cause of Toxicity C->E D->E F Kinome Profiling E->F G Metabolism Studies (e.g., CYP modulation) E->G H Mitochondrial Function Assays E->H I Mitigation Strategy F->I G->I H->I J Medicinal Chemistry (Improve Selectivity) I->J K Advanced Formulation (e.g., Liposomes) I->K L Co-administration (Cytoprotective Agents) I->L M Validate & Iterate J->M K->M L->M

Caption: A workflow for diagnosing and mitigating compound cytotoxicity.

Diagram 2: Decision Tree for Troubleshooting High Off-Target Toxicity

G Start High Toxicity in Normal Cells Q1 Is toxicity due to on-target or off-target effects? Start->Q1 OnTarget On-Target Toxicity Q1->OnTarget On-Target OffTarget Off-Target Toxicity Q1->OffTarget Off-Target Strat1 Strategy: Modulate Dose/ Schedule or use DDS OnTarget->Strat1 Strat2 Strategy: Medicinal Chemistry to improve selectivity OffTarget->Strat2 Q2 Are there key structural differences between targets? Strat2->Q2 Action1 Exploit differences to design more selective analogues Q2->Action1 Yes Action2 Consider alternative scaffold or targeting strategy Q2->Action2 No Yes Yes No No

Caption: A decision tree for addressing off-target toxicity.

Quantitative Data Summary

Table 1: Comparison of Common Cytotoxicity Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT/MTS Measures metabolic activity via mitochondrial dehydrogenase.[22][23][24]High-throughput, inexpensive, well-established.Can be confounded by compounds affecting mitochondrial respiration; endpoint assay.
LDH Release Measures membrane integrity by detecting lactate dehydrogenase in the supernatant.[1][2][25]Kinetic or endpoint; measures irreversible cell death (lysis).Less sensitive for early-stage apoptosis; can be affected by serum LDH.
Caspase-Glo 3/7 Measures activity of executioner caspases 3 and 7, key mediators of apoptosis.[6][26][27][28]Highly sensitive for apoptosis; simple "add-mix-measure" format.Specific to apoptosis; less informative for necrotic cell death.
Annexin V Staining Detects externalization of phosphatidylserine in early apoptosis via flow cytometry.[4][5][29][30][31]Distinguishes between early apoptotic, late apoptotic, and necrotic cells.Requires flow cytometer; more complex protocol.

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies to assess cell viability based on metabolic activity.[22][23][24]

Materials:

  • Cells of interest (both normal and cancer cell lines)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Cmpd-X in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[22][24]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the average absorbance of the media-only blank from all other values. Plot the percentage of cell viability relative to the vehicle control against the log of the compound concentration to determine the IC50 value.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol is based on the "add-mix-measure" format for detecting apoptosis by measuring caspase-3 and -7 activity.[6]

Materials:

  • Cells treated with Cmpd-X in a 96-well white-walled plate

  • Caspase-Glo® 3/7 Reagent (commercially available)

  • Luminometer

Procedure:

  • Assay Setup: Plate and treat cells with Cmpd-X as described in the MTT protocol, but use an opaque-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture medium.

  • Incubation: Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.[6] Compare the signals from treated wells to the vehicle control to determine the fold-change in apoptosis.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • East Carolina University. (n.d.). Annexin V Stain Protocol. Brody School of Medicine. Retrieved from [Link]

  • Legrand, C., Bour, J. M., Jacob, C., Capiaumont, J., & Wellman, M. (2019). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 81(1), e86.
  • Cold Spring Harbor Protocols. (2017). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Retrieved from [Link]

  • East Carolina University. (n.d.). Annexin V Stain Protocol. Brody School of Medicine. Retrieved from [Link]

  • Gray, N. S. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 11(2), 286-291.
  • Nadanaciva, S., Rana, P., Beeson, G. C., et al. (2012). Assessment of drug-induced mitochondrial dysfunction via altered cellular respiration and acidification measured in a 96-well platform. Journal of Bioenergetics and Biomembranes, 44(4), 421-437.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • PraxiLabs. (n.d.). In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). Retrieved from [Link]

  • Wang, Y., Zhang, Y., & Chen, Y. (2022). Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation. International Journal of Molecular Sciences, 23(12), 6893.
  • JoVE. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]

  • Dykens, J. A., & Will, Y. (Eds.). (2008). Drug-Induced Mitochondrial Dysfunction. John Wiley & Sons.
  • Logie, J., & Owen, A. (2012). The Benefits and Challenges Associated with the Use of Drug Delivery Systems in Cancer Therapy. Journal of Drug Delivery, 2012, 1-10.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Hynes, J., Nadanaciva, S., Swiss, R., & Will, Y. (2006). Investigation of Drug-Induced Mitochondrial Toxicity Using Fluorescence-Based Oxygen-Sensitive Probes. Toxicological Sciences, 92(1), 186-200.
  • Sartorius. (n.d.). Incucyte® Caspase-3/7 Dye for Apoptosis. Retrieved from [Link]

  • U.S. Pharmacist. (2011). Drug Delivery Systems for Cancer Therapeutics. Retrieved from [Link]

  • American Chemical Society. (2020). Mitigating Drug-Induced Liver Injury: Assessing Mitochondrial Toxicity and Reactive Metabolism. Retrieved from [Link]

  • Chemical Science. (2020). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Retrieved from [Link]

  • Scilight Press. (2025). Drug Delivery Systems for Enhancing Cancer Chemotherapy. Retrieved from [Link]

  • Bio-protocol. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • University of Colorado Anschutz Medical Campus. (2023). New Research Could Help Reduce Chemotherapy Side-effects. Retrieved from [Link]

  • Journal of Chemical Theory and Computation. (2023). Strategy toward Kinase-Selective Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Retrieved from [Link]

  • Frontiers in Medical Technology. (2022). Smart Drug Delivery Strategies for Cancer Therapy. Retrieved from [Link]

  • Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. Mini-Reviews in Medicinal Chemistry, 8(12), 1291-1297.
  • Bentham Science Publishers. (n.d.). Accelerated Cytotoxicity Mechanism Screening Using Drug Metabolising Enzyme Modulators. Retrieved from [Link]

  • MDPI. (2025). Metabolism, a Blossoming Target for Small-Molecule Anticancer Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism and elimination differences of small molecules drugs.... Retrieved from [Link]

  • Minotti, G., Menna, P., Salvatorelli, E., Cairo, G., & Gianni, L. (2004). Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. Chemical Reviews, 104(2), 783-816.
  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. Retrieved from [Link]

  • The Journal of Clinical Investigation. (2015). Targeting cancer with kinase inhibitors. Retrieved from [Link]

  • Minotti, G., Menna, P., Salvatorelli, E., Cairo, G., & Gianni, L. (2004). Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. Chemical Reviews, 104(2), 783-816.
  • National Center for Biotechnology Information. (n.d.). Strategies to Inhibit Tyrosine Kinases. Holland-Frei Cancer Medicine. 6th edition. Retrieved from [Link]

  • BMC Systems Biology. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Retrieved from [Link]

  • Springer. (2025). Food interactions with tyrosine kinase inhibitors used to treat advanced renal cell carcinoma. Retrieved from [Link]

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